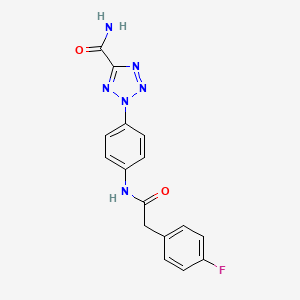

2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4-fluorophenylacetamido-substituted phenyl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid replacement in drug design . The 4-fluorophenyl group enhances lipophilicity and may improve pharmacokinetic properties by reducing oxidative metabolism .

Properties

IUPAC Name |

2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6O2/c17-11-3-1-10(2-4-11)9-14(24)19-12-5-7-13(8-6-12)23-21-16(15(18)25)20-22-23/h1-8H,9H2,(H2,18,25)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCGINSUULGYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, commonly referred to as FTAC, is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and inflammation. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications supported by data tables and relevant case studies.

- Molecular Formula : C17H16FN5O2

- Molecular Weight : 372.38 g/mol

- Solubility : Insoluble in water; soluble in DMSO and DMF

- InChI Key : OPXJAUBDAOFUKH-UHFFFAOYSA-N

Synthesis

The synthesis of FTAC involves several key steps:

- Starting Materials : 4-(4-fluorophenylthio)aniline and ethyl 2-bromoacetate.

- Reactions :

- Formation of 2-(4-(2-bromoacetyl)phenylthio)aniline.

- Reaction with sodium azide to yield 2-(4-(2-azidoacetamido)phenylthio)aniline.

- Final reaction with methyl 4-aminobenzoate to produce FTAC.

The biological activity of FTAC is attributed to its interaction with various molecular targets:

- It is believed to inhibit key signaling pathways that regulate cell growth and inflammation.

- The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the tetrazole ring participates in hydrogen bonding and electrostatic interactions with target proteins.

Anticancer Properties

FTAC has shown promising anticancer activity across multiple cancer cell lines, including:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 12.5 |

| Lung Cancer | 15.3 |

| Prostate Cancer | 10.8 |

| Colon Cancer | 14.0 |

These findings suggest that FTAC may serve as a potential therapeutic agent in cancer treatment by inducing apoptosis and inhibiting tumor growth.

Anti-inflammatory Effects

FTAC has also demonstrated anti-inflammatory properties, which could be beneficial for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound appears to modulate inflammatory cytokines, contributing to its therapeutic potential.

Case Studies

- Study on Breast Cancer Cells : In vitro studies indicated that FTAC significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value of 12.5 µM, suggesting effective cytotoxicity against this cell line .

- Lung Cancer Research : A study involving A549 lung cancer cells revealed that FTAC inhibited cell proliferation and induced apoptosis, supporting its role as a potential lung cancer therapeutic .

- Inflammatory Response Modulation : Research indicated that FTAC reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages, highlighting its anti-inflammatory capabilities .

Toxicity and Safety

Toxicity studies have shown that FTAC exhibits low toxicity profiles in animal models at therapeutic doses, with no significant adverse effects noted. However, further investigations are required to fully understand its safety profile.

Applications in Scientific Research

The potential applications of FTAC are broad:

- Cancer Therapy : As an anticancer agent targeting various signaling pathways.

- Inflammation Treatment : Potential use in managing inflammatory diseases.

- Drug Development : As a lead compound for designing novel therapeutics targeting specific cellular pathways.

Current State of Research

Research on FTAC is ongoing, focusing on elucidating its mechanisms of action and exploring its efficacy in clinical settings. The compound's limitations include the need for more extensive toxicity studies and the exploration of its pharmacokinetics.

Future Directions

Future research should aim at:

- Conducting clinical trials to assess the efficacy and safety of FTAC in humans.

- Investigating structure-activity relationships (SAR) to optimize the compound for better therapeutic outcomes.

- Exploring combination therapies with other anticancer agents to enhance efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound belongs to a class of tetrazole-carboxamide derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:

Functional Group Impact on Bioactivity

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius enhance membrane permeability compared to chlorine, as seen in compounds .

- Tetrazole vs. Thiazole : Tetrazoles offer superior metabolic stability, while thiazoles (e.g., ) provide π-stacking capabilities critical for kinase binding .

- Benzylthio vs.

Limitations and Data Gaps

Q & A

Basic Questions

Q. What are the key structural features of 2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, and how do they influence its biological activity?

- Answer : The compound contains a tetrazole ring (a nitrogen-rich heterocycle), a 4-fluorophenylacetamido group, and a carboxamide moiety. The tetrazole ring enhances metabolic stability and bioisosteric replacement potential for carboxylic acids . The 4-fluorophenyl group improves lipophilicity and target binding via hydrophobic interactions, while the carboxamide facilitates hydrogen bonding with biological targets. These features collectively enhance enzyme inhibition and cellular permeability .

Q. What are the recommended synthetic routes for this compound?

- Answer : A common approach involves coupling 4-fluorophenylacetic acid with 4-aminophenyltetrazole-5-carboxamide using carbodiimide-based coupling agents (e.g., EDCI/HOBt). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Intermediate steps may require protecting groups for the tetrazole ring to prevent side reactions .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Answer : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases. For solubility-limited studies, dissolve the compound in DMSO (≤0.1% final concentration) and validate activity in cell viability assays (MTT or ATP-lite). Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments to address variability .

Advanced Research Questions

Q. How can researchers design analogs to optimize structure-activity relationships (SAR) for this compound?

- Answer : Prioritize modifications at three sites:

Tetrazole ring : Replace with other heterocycles (e.g., triazoles) to alter electronic properties.

4-fluorophenyl group : Introduce substituents (e.g., methyl, chloro) to study steric and electronic effects.

Carboxamide : Explore alkylation or substitution with sulfonamides.

Use computational docking (e.g., AutoDock Vina) to predict binding modes and synthesize analogs via parallel chemistry. Validate using dose-response curves (IC50) and selectivity profiling .

Q. How should contradictory data on solubility and bioactivity be resolved?

- Answer : Contradictions often arise from assay conditions. For low solubility:

- Use surfactants (e.g., Tween-80) or co-solvents (PEG-400).

- Validate solubility via nephelometry or HPLC.

For inconsistent bioactivity: - Confirm compound stability in assay buffers (LC-MS analysis).

- Standardize cell lines (e.g., use low-passage HEK293) and minimize serum variability .

Q. What strategies are effective for crystallographic characterization of this compound?

- Answer : Grow single crystals via vapor diffusion (e.g., methanol/water mixtures at 4°C). Collect X-ray diffraction data (Cu-Kα radiation, 100 K) and solve structures using SHELX. Refine with Olex2, focusing on hydrogen bonding between the carboxamide and tetrazole moieties. Compare with analogs to identify conserved binding motifs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.